N-(1-Methyl-2-pyrrolidinylidene)-2-pyrimidinamine
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Overview
Description
N-(1-Methyl-2-pyrrolidinylidene)-2-pyrimidinamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrrolidine ring fused with a pyrimidine ring, making it a subject of study in both organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-2-pyrimidinamine typically involves the reaction of 2-aminopyrimidine with 1-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-pyrrolidinylidene)-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(1-Methyl-2-pyrrolidinylidene)-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-2-pyrrolidinylidene)-N’-phenyl-1-pyrrolidinecarboximidamide
- N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide
Uniqueness
N-(1-Methyl-2-pyrrolidinylidene)-2-pyrimidinamine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84858-98-0 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(E)-1-methyl-N-pyrimidin-2-ylpyrrolidin-2-imine |
InChI |
InChI=1S/C9H12N4/c1-13-7-2-4-8(13)12-9-10-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3/b12-8+ |
InChI Key |
MHVUFEAVIBLHDK-XYOKQWHBSA-N |
Isomeric SMILES |
CN\1CCC/C1=N\C2=NC=CC=N2 |
Canonical SMILES |
CN1CCCC1=NC2=NC=CC=N2 |
Origin of Product |
United States |
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